Biotin-PEG11-oxyamine hydrochloride

Description

Contextualizing Biotinylation in Contemporary Chemical Biology

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins and nucleic acids, is a cornerstone technique in modern chemical biology. wikipedia.orglabmanager.combiochempeg.com The remarkable strength and specificity of the interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin form the basis of its utility. thermofisher.comnih.govbosterbio.com This non-covalent bond is one of the strongest known in nature, making it highly resistant to heat, extreme pH, and denaturing agents. thermofisher.comnih.govnih.gov

This robust interaction is harnessed for numerous applications, including:

Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin- or avidin-coated supports. wikipedia.orgsouthernbiotech.com

Detection: The attachment of biotin to a molecule of interest allows for its detection using labeled streptavidin or avidin, often conjugated to enzymes or fluorescent dyes, which can significantly amplify the signal. thermofisher.comsouthernbiotech.com

Labeling: Due to its small size, biotin can be attached to biomolecules with a minimal chance of interfering with their natural function. wikipedia.orgbiochempeg.combroadpharm.com

Biotinylation can be achieved through either enzymatic or chemical methods. wikipedia.orglabmanager.com Chemical biotinylation employs reagents that react with specific functional groups on the target molecule, such as primary amines, sulfhydryls, or carboxyl groups. wikipedia.org The choice of biotinylation reagent is critical and depends on the target molecule and the desired application. biochempeg.combroadpharm.com

The Emergence of Polyethylene (B3416737) Glycol Linkers in Bioconjugation Methodologies

Polyethylene glycol (PEG) linkers are synthetic polymers that have become indispensable in bioconjugation. axispharm.comchempep.com These flexible chains, composed of repeating ethylene (B1197577) oxide units, serve as spacers to connect two or more molecular entities. chempep.com The incorporation of a PEG linker into a bioconjugation reagent offers several key advantages:

Increased Solubility: PEGylation can enhance the solubility of hydrophobic molecules in aqueous solutions, which is crucial when working with biological systems. axispharm.combroadpharm.com

Reduced Immunogenicity: The presence of a PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. axispharm.combroadpharm.com

Improved Stability: PEG linkers can protect the attached molecule from enzymatic degradation, thereby increasing its stability. axispharm.com

Enhanced Bioavailability: By improving solubility and stability, PEGylation can lead to better distribution and a longer circulation time of the molecule in a biological system. axispharm.com

The development of monodisperse PEG linkers, which have a defined and uniform length, has allowed for more precise control in bioconjugation. chempep.combroadpharm.com These discrete PEG (dPEG®) linkers ensure that each conjugate has the same molecular weight and spatial relationship between the attached molecules.

Overview of Biotin-PEG11-Oxyamine Hydrochloride's Significance in Research

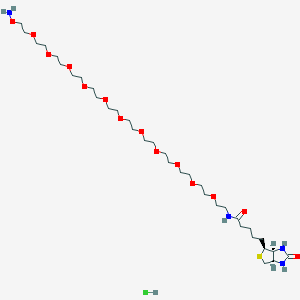

This compound is a specialized biotinylation reagent that combines the features of biotin and a PEG linker with a reactive oxyamine group. evitachem.comdcchemicals.combroadpharm.com The "PEG11" designation indicates the presence of a discrete polyethylene glycol spacer containing eleven ethylene glycol units. evitachem.com This specific linker provides a significant degree of water solubility to the reagent and the resulting biotinylated molecule. evitachem.comdcchemicals.combroadpharm.com

The key feature of this reagent is its oxyamine hydrochloride group (-ONH2·HCl). This functional group exhibits chemoselective reactivity towards aldehydes and ketones, forming a stable oxime bond under mild, aqueous conditions. evitachem.comnih.govtaskcm.com This type of reaction, known as an oxime ligation, is highly specific and does not interfere with other functional groups typically found in biological molecules, making it a powerful tool for bioorthogonal chemistry. taskcm.comnih.govrsc.org

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O14S.ClH/c35-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-42-8-7-41-6-5-36-32(39)4-2-1-3-31-33-30(29-53-31)37-34(40)38-33;/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40);1H/t30-,31-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKLCUWKOHRTHF-OOCNVMHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67ClN4O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Biotin Peg11 Oxyamine Hydrochloride

Strategies for the Chemical Synthesis of Biotin-PEG Linkers

The introduction of the oxyamine functionality is a critical step in the synthesis of Biotin-PEG11-oxyamine hydrochloride. The oxyamine group is typically introduced in a protected form to prevent unwanted side reactions during the subsequent synthetic steps.

One common strategy involves the use of N-Boc-hydroxylamine or a similar protected hydroxylamine (B1172632) derivative. This protected nucleophile can be reacted with a PEG chain that has been activated with a good leaving group, such as a tosylate or mesylate. The reaction proceeds via a nucleophilic substitution mechanism to form a protected aminooxy-PEG intermediate. Subsequent deprotection under acidic conditions yields the desired oxyamine group, which is often isolated as a stable hydrochloride salt. nih.gov

Another approach involves the reaction of a PEG derivative bearing a terminal aldehyde with hydroxylamine. This condensation reaction directly forms an oxime, which can then be reduced to a hydroxylamine (oxyamine). wikipedia.orgbyjus.com However, for the synthesis of a terminal oxyamine linker, the former method of nucleophilic substitution is generally more controlled and widely employed.

A generalized scheme for the incorporation of a protected oxyamine group is presented below:

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product |

| PEG-Leaving Group (e.g., PEG-OTs) | N-Boc-hydroxylamine | Base (e.g., NaH) | Boc-NH-O-PEG |

| PEG-Aldehyde | Hydroxylamine | Mild Acid | PEG-CH=NOH |

Table 1: General strategies for oxyamine functional group incorporation.

The synthesis of a discrete PEG linker with a specific number of ethylene (B1197577) glycol units, such as the eleven units in this compound, requires precise control over the polymerization process. Polydisperse PEG mixtures, often obtained from the ring-opening polymerization of ethylene oxide, are generally not suitable for applications requiring well-defined linker lengths. Therefore, stepwise synthetic approaches are preferred for the preparation of monodisperse PEG chains. beilstein-journals.orgnih.gov

One prevalent method is the "stepwise" or "iterative" synthesis, which involves the sequential addition of protected ethylene glycol monomers. A common building block for this approach is a tetraethylene glycol (PEG4) or hexaethylene glycol (PEG6) derivative with one terminus protected by a group like dimethoxytrityl (DMTr) and the other activated as a tosylate. The synthesis involves a cycle of deprotection of the terminal hydroxyl group, followed by Williamson ether synthesis with another protected and activated PEG monomer. nih.gov This cycle is repeated until the desired chain length of eleven ethylene glycol units is achieved.

More recent advancements have introduced one-pot approaches using base-labile protecting groups, which can streamline the synthesis process and reduce costs. beilstein-journals.org Solid-phase synthesis on a resin support has also been successfully employed to facilitate purification and drive reactions to completion. nih.gov

| Synthetic Approach | Description | Key Features |

| Stepwise Solution-Phase Synthesis | Sequential addition of protected PEG monomers in solution. | Requires purification after each step; allows for precise control over chain length. |

| Solid-Phase Synthesis | The growing PEG chain is attached to a solid support, and reagents are added in solution. | Simplifies purification by allowing for washing away of excess reagents; can be automated. |

| One-Pot Synthesis | Utilizes protecting groups that can be removed and coupled in the same reaction vessel. | Increases efficiency and reduces the number of synthetic steps. beilstein-journals.org |

Table 2: Methodologies for controlled polyethylene (B3416737) glycol chain elongation.

The biotin (B1667282) moiety is typically introduced by forming a stable amide bond between the carboxylic acid group of biotin and an amine-terminated PEG chain. alfa-chemistry.com To facilitate this coupling, the carboxylic acid of biotin is usually activated.

Common activation methods include the formation of an N-hydroxysuccinimide (NHS) ester of biotin. Biotin-NHS ester is a commercially available and widely used reagent that reacts efficiently with primary amines under mild conditions to form a stable amide linkage. nih.govnih.gov Alternatively, carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to promote the amide bond formation between biotin and an amine-functionalized PEG linker. google.com

The general reaction for biotin attachment is as follows:

Biotin-COOH + H2N-PEG11-Oxyamine (protected) --(Coupling Agents)--> Biotin-CO-NH-PEG11-Oxyamine (protected)

It is crucial that the oxyamine group is protected during this step to prevent its reaction with the activated biotin.

Post-Synthetic Modifications and Functionalization Routes

The primary route for post-synthetic modification of this compound is through the reaction of its terminal oxyamine group. The oxyamine functionality is highly chemoselective for aldehydes and ketones, reacting under mild acidic to neutral conditions to form a stable oxime linkage. wikipedia.orgtutorchase.com This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules that have been engineered or chemically modified to contain an aldehyde or ketone group. nih.gov

The general reaction is:

Biotin-PEG11-ONH2·HCl + R-CHO/R-CO-R' --(pH 4-7)--> Biotin-PEG11-O-N=CH-R / Biotin-PEG11-O-N=C(R)-R'

Further modifications of the resulting oxime are also possible. For instance, the oxime bond can be reduced to a more stable alkoxyamine linkage using reducing agents like sodium cyanoborohydride. Additionally, the oxime itself can undergo rearrangements, such as the Beckmann rearrangement, under acidic conditions to form amides, although this is less common in bioconjugation applications. masterorganicchemistry.com

| Reaction Type | Reactant | Product | Conditions |

| Oxime Ligation | Aldehyde or Ketone | Oxime | Mildly acidic (pH 4-7) |

| Reductive Amination | Oxime | Alkoxyamine | Reducing agent (e.g., NaBH3CN) |

| Beckmann Rearrangement | Oxime | Amide | Strong acid, heat |

Table 3: Post-synthetic modifications of the oxyamine group.

Mechanistic Principles of Biotin Peg11 Oxyamine Hydrochloride Reactivity in Bioconjugation

Oxime Ligation Chemistry: Formation of Covalent Bonds

The primary mode of action for Biotin-PEG11-oxyamine hydrochloride involves oxime ligation, a powerful and highly selective bioorthogonal reaction. This reaction occurs between the oxyamine functional group of the reagent and a carbonyl group (an aldehyde or a ketone) on a target molecule, resulting in the formation of a stable oxime bond. researchgate.net

The reaction proceeds through the nucleophilic attack of the oxyamine's nitrogen atom on the electrophilic carbon of the carbonyl group. This is followed by a dehydration step to form the final oxime linkage. The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer, specifically an 11-unit PEG chain (PEG11), in the reagent's structure imparts increased water solubility to the molecule, facilitating its use in aqueous biological environments.

Reaction Kinetics and Optimization Parameters in Oxime Formation

The rate of oxime formation is influenced by several key parameters, most notably pH and the presence of catalysts. The reaction is generally favored under slightly acidic conditions, typically in a pH range of 4 to 5, which facilitates the dehydration step of the mechanism. acs.org However, for many biological applications, performing the ligation at a neutral pH is often necessary to maintain the integrity and function of the target biomolecule. researchgate.net

At neutral pH, the reaction can be slow. To overcome this limitation, nucleophilic catalysts, such as aniline (B41778) and its derivatives, are frequently employed to accelerate the reaction. acs.org Aniline catalysis proceeds by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the oxyamine. researchgate.net

Research has shown that substituted anilines can offer even greater catalytic efficiency. For instance, p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been demonstrated to be more effective catalysts than aniline. acs.orgnih.gov The increased aqueous solubility of catalysts like m-phenylenediamine allows for their use at higher concentrations, leading to significant rate enhancements. nih.govnih.gov

Interactive Table 1: Comparative Analysis of Catalysts in Oxime Ligation

| Catalyst | Relative Efficiency (Compared to Aniline) | Notable Characteristics |

|---|---|---|

| Aniline | Baseline | Standard catalyst, requires higher concentrations. |

| p-Phenylenediamine | ~19-fold faster at pH 7 | Superior catalyst at neutral pH. acs.org |

| m-Phenylenediamine | ~2-fold more efficient at equal concentrations; up to 15-fold overall | Higher aqueous solubility allows for greater rate acceleration at higher concentrations. nih.govnih.gov |

The choice of the carbonyl group also impacts the reaction kinetics, with aldehydes generally reacting faster than ketones. nih.gov

Specificity and Selectivity in Aldehyde- and Ketone-Targeted Bioconjugation

A key advantage of oxime ligation is its high degree of specificity. The oxyamine group of this compound demonstrates remarkable chemoselectivity for aldehydes and ketones over other functional groups commonly found in biomolecules, such as amines, alcohols, and thiols. This selectivity ensures that the biotin (B1667282) label is attached specifically to the intended target site, minimizing off-target modifications. d-nb.info

The introduction of an aldehyde or ketone group onto a biomolecule can be achieved through various methods, including the site-specific oxidation of N-terminal serine or threonine residues, or through the metabolic incorporation of unnatural sugars bearing these functionalities. nih.gov This allows for precise control over the location of the biotinylation.

Alternative Reactivity Pathways: Hydroxylamine (B1172632) Linkage Formation

In addition to forming an oxime bond, this compound can participate in an alternative reaction pathway to form a hydroxylamine linkage. This occurs when the initial oxime bond is subjected to a reduction step, typically through the use of a reducing agent like sodium cyanoborohydride. This converts the C=N double bond of the oxime to a C-N single bond, resulting in a stable hydroxylamine linkage. This alternative pathway provides an additional layer of versatility to the bioconjugation toolkit.

Chemo- and Regioselective Considerations in Conjugation Reactions

The successful application of this compound in bioconjugation relies heavily on chemo- and regioselectivity. As discussed, the inherent chemoselectivity of the oxyamine for carbonyls is a major advantage.

Regioselectivity, or the ability to modify a specific site within a biomolecule, is often achieved by introducing the target aldehyde or ketone at a precise location. In glycoproteins, for example, the glycan portion can be selectively oxidized to generate aldehyde groups, allowing for the specific attachment of the biotin label to the carbohydrate chains rather than the protein backbone. nih.gov This strategy has been successfully employed for the site-specific labeling of glycoproteins on living cells.

The combination of a highly chemoselective reagent like this compound with methods for the site-specific introduction of a unique reactive partner is a powerful strategy for achieving precisely modified biomolecules for a wide range of research and diagnostic applications.

Influence of Polyethylene Glycol Peg Architecture in Biotin Peg11 Oxyamine Conjugates

Modulation of Hydrodynamic Properties and Conformational Dynamics

Interactive Table: Hydrodynamic Properties of PEGylated Human Serum Albumin (HSA)

This table illustrates the impact of PEG chain length on the hydrodynamic properties of a model protein, Human Serum Albumin (HSA). The data is based on findings from studies on PEGylated HSA. biorxiv.org52.14.70nih.gov

| PEG Moiety | Stokes Radius (Rs) (nm) | Sedimentation Coefficient (s20,W) (S) |

| Unmodified HSA | ~3.5 | ~4.6 |

| 5K PEG-HSA | ~5.2 | ~3.8 |

| 10k PEG-HSA | ~6.3 | ~3.3 |

| 20k PEG-HSA | ~7.8 | ~2.8 |

| 40K PEG-HSA | ~9.8 | ~2.3 |

Impact on Biomolecular Interactions and Recognition (e.g., Avidin-Biotin System)

The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature. ethz.chresearchgate.netbroadpharm.com The introduction of a PEG spacer, such as the 11-unit PEG chain in Biotin-PEG11-oxyamine hydrochloride, can modulate this interaction. The PEG linker extends the biotin (B1667282) moiety away from the surface of the labeled molecule, which can enhance its binding to avidin (B1170675) or streptavidin by reducing steric hindrance. sigmaaldrich.combiochempeg.com

However, the length of the PEG chain is a critical factor. While a longer PEG chain can improve the accessibility of biotin, an excessively long chain can also interfere with the binding process. nih.gov Studies have shown that increasing the molecular weight of PEG can lead to a decrease in the equilibrium binding constant of the biotin-avidin complex. nih.gov For instance, the stoichiometry of PEGylated biotins with avidin changes from 4:1 for lower molecular weight PEGs to 1:1 for a 5000 g/mol PEG, indicating that the longer PEG chains can block some of the binding sites on avidin. nih.gov

Strategies for Mitigating Non-Specific Binding and Enhancing Signal-to-Noise Ratios

A significant advantage of using PEGylated biotinylation reagents is the reduction of non-specific binding. amerigoscientific.com The hydrophilic nature of the PEG chain creates a hydrated layer around the conjugated molecule, which can repel the non-specific adsorption of proteins and other biomolecules. nih.govrsc.org This "stealth" effect is crucial in applications like immunoassays and in vivo imaging, where high signal-to-noise ratios are essential for accurate detection. nih.gov

Strategies to further mitigate non-specific binding include:

Optimizing PEG Chain Length: As discussed, the length of the PEG chain can be tailored to minimize non-specific interactions while maintaining specific binding affinity. nih.gov

Blocking Free Binding Sites: After immobilizing a biotinylated molecule, any unoccupied streptavidin binding sites can be blocked using free biotin to prevent the binding of endogenously biotinylated proteins. researchgate.net

Adjusting Buffer Conditions: Increasing the salt concentration or adding a non-ionic detergent like Tween-20 to the washing buffers can help to reduce non-specific protein binding to streptavidin beads. researchgate.net

Pre-hybridization: A method involving the prior hybridization of a biotinylated secondary antibody with a streptavidin conjugate has been shown to effectively suppress endogenous biotin binding activity. nih.gov

Considerations for PEG Length and its Effect on Accessibility and Steric Hindrance

The length of the PEG linker is a double-edged sword. A longer PEG chain generally increases the accessibility of the biotin moiety, allowing it to reach and bind to the deep biotin-binding pocket of avidin or streptavidin, especially when the target molecule is large or the biotinylation site is sterically hindered. sigmaaldrich.combiochempeg.com

However, as the PEG chain length increases, it can also create its own steric hindrance, potentially interfering with the binding of multiple biotinylated molecules to a single avidin tetramer. nih.gov Research on PEGylated liposomes has shown that longer PEG chains (PEG5000) have a stronger screening effect on avidin binding compared to shorter chains (PEG2000), although neither completely prevents binding. nih.gov Furthermore, at low concentrations, longer PEG linkers like PEG11 may exhibit reduced avidin binding due to the linker's conformation on the surface. nih.gov

Interactive Table: Effect of PEG Molecular Weight on Avidin Binding

This table summarizes findings on how different PEG molecular weights attached to biotin affect the stoichiometry and equilibrium dissociation constants of the avidin-biotin complex. nih.gov

| PEG Molecular Weight ( g/mol ) | Stoichiometry (PEG-Biotin:Avidin) | Equilibrium Dissociation Constant (Kd) (M) |

| 0 (Free Biotin) | 4:1 | ~10-15 |

| 588 | 4:1 | ~10-8 |

| 3400 | 4:1 | ~10-8 |

| 5000 | 1:1 | ~10-8 |

Biocompatibility and Immunogenicity Aspects of PEGylated Constructs

PEG is widely regarded as a biocompatible and non-immunogenic polymer, making it suitable for in vivo applications. nih.govabbexa.comnih.gov The PEGylation of proteins and nanoparticles can reduce their immunogenicity and increase their circulation half-life by shielding them from the immune system. nih.govnih.gov

However, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. nih.gov This can result in the accelerated blood clearance (ABC) phenomenon upon repeated administration of PEGylated therapeutics. nih.gov The immunogenicity of PEG appears to be related to its chain length and the nature of the conjugated molecule. nih.gov While PEGylation can reduce the immunogenicity of a protein, the PEG itself can act as a hapten, and the conjugate can induce an anti-PEG antibody response. nih.govnih.gov Despite these concerns, PEG remains a cornerstone of bioconjugation chemistry due to its many favorable properties. axispharm.com

Advanced Research Applications of Biotin Peg11 Oxyamine Hydrochloride Conjugates

Applications in Proteomics and Protein Functionalization

The specific reactivity of Biotin-PEG11-oxyamine hydrochloride makes it an invaluable tool in proteomics and for the functional modification of proteins.

Site-Specific Labeling of Proteins and Peptides

Site-specific labeling is crucial for studying protein function without disrupting its native structure. This compound facilitates this through the highly specific reaction of its oxyamine group with aldehyde or ketone functionalities. amerigoscientific.comtaskcm.com These functional groups are rare in naturally occurring proteins, thus providing a bioorthogonal handle for precise modification. amerigoscientific.com

Researchers can introduce an aldehyde or ketone group onto a target protein through several methods:

Oxidation of Glycoproteins: The carbohydrate portions of glycoproteins can be mildly oxidized using sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for the oxyamine linker. sigmaaldrich.comamerigoscientific.com

Enzymatic Labeling: The enzyme biotin (B1667282) ligase (BirA) can be used with a ketone-containing biotin isostere. nih.govspringernature.com BirA specifically ligates this ketone probe onto a protein fused with a short acceptor peptide (AP), allowing for subsequent conjugation with a hydroxylamine-functionalized molecule like this compound. nih.govspringernature.com

This process results in a stable oxime linkage, covalently and permanently attaching the biotin tag to a predetermined site on the protein. broadpharm.comamerigoscientific.com

Development of Molecular Probes for Protein Detection and Analysis

Once a protein is site-specifically labeled with biotin via the PEG11-oxyamine linker, it is transformed into a versatile molecular probe. The biotin tag serves as a high-affinity handle for detection, purification, and immobilization due to its exceptionally strong non-covalent interaction with avidin (B1170675) and streptavidin proteins. nih.govthermofisher.com

The PEG11 spacer arm plays a critical role in this application. It extends the biotin moiety away from the protein's surface, which enhances its accessibility and binding to avidin or streptavidin. sigmaaldrich.comthermofisher.com This is particularly important for sterically hindered sites. Labeled proteins can then be used in a variety of analytical techniques, including:

Western Blotting and ELISA: Using streptavidin conjugated to reporter enzymes like HRP or alkaline phosphatase.

Flow Cytometry and Fluorescence Microscopy: Using streptavidin conjugated to fluorophores to visualize and quantify labeled proteins on or within cells. nih.gov

Affinity Purification: Immobilizing the biotinylated protein on streptavidin-coated beads to isolate its binding partners from a complex mixture. nih.gov

Design and Synthesis of PROTAC (Proteolysis Targeting Chimera) Molecules

PROTACs are innovative therapeutic agents that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific target proteins. These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biochempeg.com

Role as a Constituent Linker in PROTAC Architectures

This compound serves as a PEG-based linker building block for the synthesis of PROTACs. medchemexpress.combiocat.com PEG linkers are the most commonly used type in PROTAC design, with studies indicating they are present in over half of all reported PROTACs. biochempeg.comnih.gov The oxyamine end can be reacted with an aldehyde- or ketone-modified E3 ligase ligand, while the biotin end can serve either as a modular handle for connecting a target protein ligand or, in research contexts, as the target-binding moiety itself for proof-of-concept studies involving biotin-dependent proteins. The use of such bifunctional PEG linkers facilitates the rapid assembly of PROTAC libraries for screening and optimization. biochempeg.com

Optimization of Linker Design for Target Protein Degradation

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. precisepeg.comnih.gov Its length, flexibility, and chemical composition profoundly influence the formation and stability of the key ternary complex (Target Protein–PROTAC–E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. nih.gov

Key optimization parameters related to the PEG11 linker include:

Length: The length of the linker dictates the spatial orientation between the target protein and the E3 ligase. An optimal length is required for productive ubiquitination. Researchers often synthesize and test a series of PROTACs with varying PEG chain lengths (e.g., PEG3, PEG5, PEG11) to empirically determine the most effective one for a given target. nih.govnih.gov In some cases, longer linkers lead to more efficient degradation, while in others, shorter linkers are superior. nih.gov

Flexibility: Flexible linkers like PEG chains can allow for the necessary conformational adjustments to accommodate the binding of both the target protein and the E3 ligase, though in some cases, more rigid linkers have been shown to improve potency by pre-organizing the molecule into an active conformation. precisepeg.comresearchgate.net

| Linker Type | Key Characteristics | Impact on PROTAC Performance | Source(s) |

| PEG-based Linkers | Hydrophilic, flexible, available in various lengths. | Improves water solubility and bioavailability. Allows for systematic optimization of linker length to enhance ternary complex formation and degradation efficiency. | biochempeg.comprecisepeg.com |

| Alkyl-based Linkers | Hydrophobic, flexible. | Can improve cell permeability. Often used as a starting point in linker design. | nih.gov |

| Rigid Linkers (e.g., Piperazine, Triazole) | Constrained conformation. | Can enhance selectivity and reduce entropy loss upon binding. May improve metabolic stability. | precisepeg.comresearchgate.netrsc.org |

Bioorthogonal Chemistry and Chemical Tagging Strategies

Bioorthogonal chemistry refers to chemical reactions that can be performed inside living systems without interfering with native biological processes. taskcm.com The reaction between the oxyamine group of this compound and an aldehyde or ketone represents a classic example of a bioorthogonal ligation. amerigoscientific.com

This strategy enables researchers to "tag" specific biomolecules in their natural environment. taskcm.com For instance, a ketone group can be metabolically incorporated into cell-surface glycans. The addition of this compound to the cell culture medium results in its specific reaction with these engineered cell surfaces, forming a stable oxime bond. amerigoscientific.comtaskcm.com This effectively tags the cells with biotin, allowing for their subsequent isolation or visualization without disrupting cellular function. The mild reaction conditions and the stability of the resulting oxime bond make this an exceptionally robust method for chemical tagging in complex biological milieu. amerigoscientific.comtaskcm.com

Development of Advanced Biosensors and Diagnostic Tools

The ability to tag biomolecules with biotin is fundamental to many modern biosensors and diagnostic assays. The extremely high affinity of the biotin-streptavidin interaction is leveraged for signal amplification and detection. By using this compound to label a target, that target can be integrated into highly sensitive detection systems.

In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and IHC (Immunohistochemistry), signal amplification is crucial for detecting low-abundance proteins. news-medical.net Biotinylation is a cornerstone of these amplification strategies. news-medical.netthermofisher.com After a target molecule (e.g., a protein with an oxidized glycan) is labeled with this compound, it can be detected using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP).

Two common methods that employ this principle are:

Avidin-Biotin Complex (ABC) Method : This technique involves using pre-formed, large complexes of avidin and biotinylated enzymes. news-medical.netresearchgate.net Because each avidin molecule can bind up to four biotin molecules, a lattice-like complex with a high enzyme-to-antibody ratio is formed, leading to significant signal amplification when a substrate is added. news-medical.netthermofisher.comaatbio.com

Labeled Streptavidin-Biotin (LSAB) Method : In this method, a biotinylated secondary antibody is first bound to the primary antibody on the target. Subsequently, a streptavidin-enzyme conjugate is added. news-medical.netaatbio.com The complexes formed are smaller than in the ABC method, which can improve tissue penetration in IHC applications. thermofisher.comaatbio.com

In both strategies, the role of this compound is to attach the initial biotin tag that enables these powerful amplification cascades.

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. Biotinylation is a key tool for labeling cells for flow cytometric analysis. nih.gov For instance, cell surface glycoproteins can be oxidized and then labeled with this compound.

These biotinylated cells can then be detected using streptavidin conjugated to a fluorophore (e.g., phycoerythrin, SA-PE). nih.gov As the labeled cells pass through the flow cytometer, the laser excites the fluorophore, and the resulting emission is detected, allowing for the quantification and sorting of the labeled cell population. This method has been used to track biotin-labeled red blood cells in vivo to measure their survival rates. nih.gov An alternative detection strategy involves using an anti-biotin monoclonal antibody conjugated to a fluorophore, which can further amplify the signal if needed. thermofisher.com For staining intracellular components, the protocol requires fixation and permeabilization steps to allow the labeling reagents to enter the cell before staining. bio-rad-antibodies.com

Surface Functionalization and Immobilization Techniques

The principles of biotinylation can be extended from soluble biomolecules to the modification of solid surfaces, which is critical for creating microarrays, biosensors, and affinity chromatography matrices.

This compound can be used to covalently attach biotin to various solid supports, such as glass slides, gold nanoparticles, or magnetic beads. amerigoscientific.com The process requires the surface of the material to first be functionalized to present reactive aldehyde or ketone groups. Once the surface is prepared, it is treated with a solution of this compound. The oxyamine group reacts with the surface aldehydes/ketones, forming stable oxime linkages and effectively tethering the biotin-PEG11 moiety to the support.

The hydrophilic PEG spacer is particularly beneficial in this application, as it extends the biotin molecule away from the solid surface, making it more accessible for binding with streptavidin-conjugated proteins or other molecules. This prevents non-specific binding to the surface itself and ensures efficient capture of the target molecule. amerigoscientific.com This technique is foundational for building custom affinity surfaces for purification or diagnostic assays.

Engineering of Biologically Active Surfaces

The ability to create well-defined, biologically active surfaces is fundamental to the development of advanced biosensors, microarrays, and biocompatible materials. This compound serves as a key component in strategies for immobilizing biomolecules onto various substrates with high specificity and controlled orientation.

The core principle involves a two-step process. First, the surface of a substrate is chemically modified to introduce aldehyde or ketone groups. Subsequently, it is treated with this compound. The oxyamine moiety of the linker reacts with the surface aldehydes or ketones, forming a stable oxime bond and presenting a biotin molecule at the terminus of the flexible PEG chain. This biotinylated surface can then specifically capture avidin or streptavidin, which in turn can bind to biotinylated biomolecules of interest, such as proteins, enzymes, or nucleic acids.

A notable application of this technique is in the development of biosensor chips. For instance, research has demonstrated the immobilization of enzymes like beta-lactamase onto sensor chip surfaces. In these studies, the enzyme is biotinylated and then captured by a streptavidin layer that has been assembled on a biotinylated surface created using a biotin-PEG linker. The long, flexible PEG11 spacer is crucial as it extends the biotin moiety away from the surface, minimizing steric hindrance and allowing for efficient binding of the bulky streptavidin-enzyme complex. This controlled immobilization is essential for studying enzyme kinetics and for creating sensitive diagnostic devices.

The versatility of this approach is further highlighted by its use with different materials. Polydimethylsiloxane (PDMS), a common material in microfluidics, can be functionalized with biotin groups by incorporating biotinylated phospholipids (B1166683) during the curing process. This allows for the subsequent immobilization of biotinylated antibodies and lectins via streptavidin bridges, creating microfluidic devices with specific protein-binding capabilities.

| Surface Type | Functionalization Strategy | Immobilized Biomolecule | Research Application |

| Niobium Oxide Sensor Chip | Sequential adsorption of avidin and biotinylated β-lactamase on a PLL-g-PEG/PEG-biotin surface. nih.gov | β-lactamase | Biosensor development, enzyme kinetics studies. nih.gov |

| Hydrogel Interlayers | Affinity docking of NeutrAvidin onto a biotinylated poly(ethylene glycol) interlayer. nih.gov | NeutrAvidin | Characterization of protein-surface interactions. nih.gov |

| Polydimethylsiloxane (PDMS) | Incorporation of biotinylated phospholipids into the PDMS prepolymer. researchgate.net | Biotinylated antibodies and lectins | Creation of functionalized microfluidic devices. researchgate.net |

Contributions to Nanomaterials Functionalization

The functionalization of nanomaterials with biomolecules is a rapidly growing field with significant potential in diagnostics, drug delivery, and bioimaging. This compound provides a robust method for attaching biotin to the surface of various nanoparticles, thereby enabling their conjugation to a wide array of biological entities through the high-affinity biotin-streptavidin interaction.

Gold nanoparticles (AuNPs) are frequently functionalized using this method. By modifying the AuNP surface with a molecule containing an aldehyde or ketone, this compound can be covalently attached. These biotinylated AuNPs can then be used as universal probes for the detection of nucleic acids and proteins in microarray assays. nih.gov The strong and specific binding allows for sensitive detection, and the nanoparticle itself can provide a signal, for example, through light scattering, which can be enhanced for greater sensitivity. nih.gov

In the realm of drug delivery, self-assembled nanoparticles (SANs) functionalized with biotin-PEG linkers are being explored for targeted cancer therapy. For example, a multifunctional nanoparticle system has been developed using a tetraphenylporphyrin (B126558) (TPP)-PEG-biotin conjugate. nih.govresearchgate.net These SANs can encapsulate chemotherapeutic agents and, due to the biotin moiety, can be targeted to cancer cells that overexpress biotin receptors. nih.gov This targeted approach aims to increase the local concentration of the drug at the tumor site while minimizing systemic toxicity. The PEG linker in this construct also serves to improve the nanoparticle's stability and biocompatibility. nih.gov

The functionalization of magnetic nanoparticles is another area of active research. mdpi.com While direct use of this compound is dependent on prior surface modification with aldehyde or ketone groups, the principle of using biotin-PEG linkers is central to creating magnetic nanoparticles for applications such as magnetic cell separation and targeted drug delivery. The PEG component is particularly important for preventing aggregation and reducing non-specific protein adsorption. mdpi.com

| Nanomaterial | Functionalization Approach | Application | Key Findings |

| Gold Nanoparticles (AuNPs) | Attachment of Biotin-PEG linker to create universal probes. nih.gov | Multiplexed detection of nucleic acids and proteins. nih.gov | Enabled sensitive detection of biomarkers in microarray assays. nih.gov |

| Self-Assembled Nanoparticles (SANs) | Formation of SANs from TPP-PEG-biotin conjugates. nih.govresearchgate.net | Targeted cancer therapy and photodynamic therapy. nih.gov | Enhanced anticancer activity by co-targeting specific cellular components. nih.govresearchgate.net |

| Magnetic Nanoparticles | General strategy of surface functionalization with biotin-PEG linkers. mdpi.com | Magnetic cell separation, targeted drug delivery. | PEGylation improves stability and biocompatibility. mdpi.com |

Analytical Characterization Methodologies for Biotin Peg11 Oxyamine Conjugates

Spectroscopic Techniques in Conjugate Verification

Spectroscopic methods are fundamental in confirming the identity and structural features of Biotin-PEG11-oxyamine conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for the structural elucidation of biotin-PEG compounds. researchgate.netchemicalbook.comabbexa.com In ¹H NMR spectra of biotin-PEG conjugates, characteristic proton signals corresponding to the biotin (B1667282) moiety, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal functional groups can be identified. researchgate.net For instance, specific peaks can be assigned to the ureido ring protons of biotin and the methylene (B1212753) protons of the PEG chain. researchgate.netresearchgate.net The integration of these signals can provide quantitative information about the ratio of biotin to the PEG linker, confirming the successful conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectra of Biotin-PEG11-oxyamine hydrochloride would exhibit characteristic absorption bands for the amide group of biotin, the ether linkages of the PEG chain, and the N-O bond of the oxyamine group. Changes in the IR spectrum after conjugation, such as the appearance of new bands or shifts in existing ones, can confirm the formation of the desired conjugate.

Chromatographic Separation and Purification Strategies

Chromatographic techniques are indispensable for the separation and purification of Biotin-PEG11-oxyamine conjugates from starting materials and reaction byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of biotinylated compounds. sielc.comhelixchrom.comservice.gov.uk Reversed-phase HPLC (RP-HPLC) is particularly effective, where the separation is based on the hydrophobicity of the molecules. sielc.com By using a suitable mobile phase gradient, typically a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid, it is possible to separate the desired conjugate from unreacted biotin, PEG linkers, and other impurities. sielc.com The purity of the final product can be assessed by the presence of a single, sharp peak in the chromatogram.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique is useful for separating biotin-PEG conjugates from smaller molecules like unreacted biotin and salts. It is also employed to analyze the stoichiometry of avidin-biotin-PEG complexes. nih.gov

Ion-Exchange Chromatography (IEX): IEX can be utilized to purify biotin-PEGylated antibodies and other charged biomolecules based on their net charge. nih.gov

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique that provides precise information about the molecular weight of the conjugate, confirming its identity and assessing its purity. nih.govnih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is frequently used to determine the molecular weights of biotin-PEG conjugates and their protein conjugates. nih.gov The resulting mass spectrum will show a peak corresponding to the molecular weight of the intact conjugate, allowing for confirmation of successful synthesis. nih.gov The presence of multiple peaks can indicate the degree of PEGylation in a protein conjugate. nih.gov

Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC-MS), is another powerful tool for the characterization of these conjugates. It can provide both molecular weight information and fragmentation data (MS/MS) that helps in the structural elucidation of the molecule. nih.govenovatia.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the synthesized molecules with high accuracy. enovatia.com

Below is a table summarizing the key mass spectrometry data for this compound:

| Parameter | Value | Source |

| Chemical Formula | C34H67ClN4O14S | medkoo.com |

| Molecular Weight | 823.43 g/mol | medkoo.com |

| Exact Mass | 822.42 g/mol (free base) | medkoo.com |

Quantitative Determination of Biotinylation Efficiency

Determining the extent of biotinylation is critical for standardizing assays and ensuring the efficacy of the biotinylated probe.

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to quantify the amount of biotin in a sample. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present. researchgate.net

Fluorescence-Based Assays: Fluorescently labeled avidin (B1170675) or streptavidin can be used to quantify biotinylation. The binding of the biotinylated conjugate to the fluorescently labeled protein can be measured by changes in fluorescence intensity or polarization. service.gov.uk

Mass Spectrometry-Based Quantification: Quantitative MS techniques can be employed to determine the ratio of biotinylated to non-biotinylated molecules. nih.gov This can be achieved by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum.

Future Perspectives and Emerging Research Directions

Innovations in Biotin-PEG11-Oxyamine Hydrochloride Derivatization

The core structure of this compound is a scaffold for extensive chemical innovation. Researchers are actively developing derivatives to fine-tune its properties for highly specialized applications. A primary area of innovation involves modifying the length of the PEG linker. While the PEG11 variant offers a significant spacer arm (approximately 44.9 Å), derivatives with shorter or longer PEG chains are being synthesized. amerigoscientific.comsigmaaldrich.com Shorter linkers, such as Biotin-PEG3-oxyamine, are available for applications where a more compact connection is desired, while longer chains like Biotin-PEG23-azide provide greater flexibility and can further reduce steric hindrance between conjugated molecules. amerigoscientific.comscbt.comprecisepeg.combroadpharm.com

Another major avenue of derivatization is the replacement of the oxyamine group with other functionalities to create a diverse toolkit of biotin-PEG linkers for various conjugation chemistries. scbt.com This modular approach allows researchers to select the optimal reactive group for their specific target molecule. For instance, Biotin-PEG-azide derivatives are synthesized for use in "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups. scbt.com Similarly, Biotin-PEG-NHS esters are created for rapid conjugation to primary amines on proteins and peptides, forming stable amide bonds. scbt.com More advanced derivatives incorporating groups like tetrazine are used for exceptionally fast and bio-orthogonal reactions with trans-cyclooctene (B1233481) (TCO) tagged molecules. precisepeg.combroadpharm.com These innovations transform the biotin-PEG linker from a single-purpose tool into a versatile platform adaptable to numerous bioconjugation strategies. cymitquimica.com

Table 1: Examples of Biotin-PEG Linker Derivatives and Their Applications

| Derivative Name | Reactive Group | Target Functional Group | Key Application Area | Reference |

|---|---|---|---|---|

| Biotin-PEG11-oxyamine | Oxyamine (-ONH2) | Aldehyde/Ketone | Glycoprotein and carbohydrate labeling | amerigoscientific.comevitachem.comtaskcm.com |

| Biotin-PEG-Azide | Azide (-N3) | Alkyne | Click Chemistry, Bio-orthogonal Labeling | scbt.com |

| Biotin-PEG-NHS ester | N-hydroxysuccinimide Ester | Amine (-NH2) | Protein and Peptide Labeling | scbt.com |

| Biotin-PEG-Tetrazine | Tetrazine | trans-cyclooctene (TCO) | Fast Bio-orthogonal Reactions, In Vivo Imaging | precisepeg.combroadpharm.com |

| Biotin-PEG11-amine | Amine (-NH2) | Carboxylic Acid (-COOH) | Coupling to carboxyl groups or 5' phosphates | broadpharm.com |

Expansion into Novel Bioconjugation Paradigms

This compound and its derivatives are being integrated into sophisticated bioconjugation strategies that go far beyond simple labeling. One of the most significant of these is bio-orthogonal chemistry. taskcm.com The oxyamine group reacts specifically with aldehydes or ketones—functional groups that are rare in natural biological systems but can be introduced chemically or enzymatically onto target molecules. amerigoscientific.comtaskcm.com This allows for the precise attachment of biotin (B1667282) in a complex cellular environment without cross-reactivity with other biomolecules. taskcm.com The resulting oxime bond is notably more stable than the hydrazone bonds formed by alternative reagents, particularly at the lower pH values found in some cellular compartments, making it a more robust linkage for long-term studies. amerigoscientific.com

A rapidly emerging application for biotin-PEG linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's own proteasome system. medchemexpress.com The PEG linker serves as the flexible bridge connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase. medchemexpress.com Biotin-PEG11-oxyamine can be used as a foundational piece in the modular synthesis of these powerful research tools. medchemexpress.com

Furthermore, the principles of biotinylation using such reagents are central to advanced proteomics techniques like proximity labeling (e.g., TurboID). nih.gov In these methods, a biotin ligase is fused to a protein of interest and, upon activation, biotinylates nearby proteins. The biotin tag, introduced via a reagent like Biotin-PEG11-oxyamine, allows for the subsequent enrichment and identification of these interacting partners by mass spectrometry. nih.gov Research in this area is also uncovering new challenges and solutions; for example, studies have shown that biotinylation at lysine (B10760008) residues can hinder the efficiency of trypsin digestion, a standard step in proteomics workflows. nih.gov This has spurred the development of strategies like using cleavable biotin linkers to improve protein identification. nih.gov

Broader Impact on Interdisciplinary Research Fields

The versatility of this compound and its derivatives has catalyzed advancements across multiple scientific disciplines, from medicine to materials science.

Drug Delivery and Therapeutics: In drug delivery, the PEG component of the linker is prized for its ability to improve the pharmacokinetic properties of therapeutic agents. precisepeg.comaxispharm.com PEGylation can increase the solubility of hydrophobic drugs and shield them from the immune system, prolonging their circulation time. axispharm.comnih.gov Researchers are harnessing the biotin-PEG structure to design targeted drug delivery systems. For example, a biotin-PEG linker was used to attach a DNA-intercalating naphthalimide compound, creating a potent antitumor agent designed to be recognized by biotin receptors on cancer cells. nih.gov Studies have also explored how biotinylation can influence the cellular uptake and tissue penetration of protein-based drugs, finding that its effects can depend on the protein's intrinsic surface charge. nih.govjmb.or.kr

Diagnostics and Imaging: The high-affinity interaction between biotin and streptavidin is a cornerstone of modern diagnostics, and Biotin-PEG11-oxyamine is a key reagent for preparing the necessary biotinylated components. evitachem.comaxispharm.com A significant innovation is its use in creating universal nanoparticle probes. nih.gov By functionalizing gold nanoparticles with biotin-PEG linkers, scientists have developed highly sensitive assays capable of detecting both protein and nucleic acid biomarkers from a single sample. nih.gov The PEG spacer is crucial in this context, as it prevents non-specific adsorption of the nanoparticle to surfaces and increases the accessibility of the biotin tag for streptavidin binding. nih.gov

Materials Science and Nanotechnology: The ability to modify surfaces with biological functionality is a central goal of materials science. This compound is used to functionalize a variety of materials, including gold surfaces and nanoparticles. amerigoscientific.comnih.gov This allows for the controlled assembly of biological architectures on inorganic substrates. An emerging application is the surface modification of live magnetotactic bacteria (MTB) to create "living" drug carriers. nih.gov By coating MTB with Biotin-PEG, researchers were able to improve the bacteria's biocompatibility and create a "stealth" effect, reducing their uptake by immune cells and demonstrating the potential for novel, biologically-integrated delivery systems. nih.gov

Table 2: Research Findings on the Impact of Biotin-PEG Conjugation

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Proteomics | Biotinylation at lysine residues can reduce the efficiency of protein digestion by trypsin. | Impacts protein identification in proximity labeling studies; motivates use of cleavable linkers. | nih.gov |

| Drug Delivery | Conjugating an anionic protein (BSA) with biotin-PEG improved its intracellular uptake. | Demonstrates that biotin targeting can overcome charge repulsion for anionic protein drugs. | nih.govjmb.or.kr |

| Nanodiagnostics | Biotin-PEG functionalized gold nanoparticles can serve as universal probes for both protein and nucleic acid detection. | Enables development of multiplexed diagnostic assays with high sensitivity. | nih.gov |

| Biomaterials | Coating magnetotactic bacteria with biotin-PEG reduces cytotoxicity and association with phagocytic cells. | Creates a "stealth" property for living drug carriers, improving their potential for in vivo use. | nih.gov |

| Antitumor Agents | A Biotin-PEG4-piperazine-1,8-naphthalimide conjugate showed strong intercalation with DNA. | Highlights a strategy for developing dual-targeting antitumor agents by combining a targeting moiety and a DNA-binding drug. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Biotin-PEG11-oxyamine hydrochloride, and how do they influence its applications in biochemical studies?

- Answer : The compound comprises three components: biotin (high-affinity binding to streptavidin/avidin), an 11-unit polyethylene glycol (PEG11) spacer (enhances solubility and reduces steric hindrance), and an oxyamine group (enables site-specific conjugation via oxime ligation with carbonyl groups). These features make it ideal for labeling biomolecules (e.g., glycoproteins) and drug delivery systems .

- Methodological Insight : For protein labeling, incubate the target protein (containing carbonyl groups) with this compound in a pH 4.5–6.5 buffer (e.g., sodium acetate) at 25–37°C for 2–6 hours. Use mass spectrometry or gel electrophoresis to confirm conjugation efficiency .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis or procurement?

- Answer : Employ nuclear magnetic resonance (NMR) to confirm the PEG11 spacer length and biotin-oxyamine linkage. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) assesses purity (>95% recommended). Mass spectrometry (MS) validates molecular weight (theoretical ~770–775 Da) .

Q. What are the standard protocols for dissolving and storing this compound to maintain stability?

- Answer : Dissolve in DMSO (10–20 mM stock) or PBS (pH 7.4) for aqueous applications. Aliquot and store at −20°C to prevent hydrolysis of the oxyamine group. Avoid freeze-thaw cycles, which degrade PEG chains .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when using this compound for labeling low-abundance proteins?

- Answer :

- Experimental Design :

Reaction stoichiometry : Use a 5–10× molar excess of Biotin-PEG11-oxyamine to target carbonyl groups.

Time/temperature optimization : Test 4–24 hours at 4°C (reduces protein denaturation).

Competitive assays : Add sodium cyanoborohydride (NaBH3CN) to stabilize Schiff base intermediates.

- Data Contradiction Analysis : If conjugation yields vary between batches, check PEG11 integrity via MALDI-TOF MS or verify protein carbonyl availability via 2,4-dinitrophenylhydrazine (DNPH) assays .

Q. What strategies mitigate nonspecific binding of this compound in cellular imaging studies?

- Answer :

- Blocking agents : Pre-treat cells with 1% BSA or 5% nonfat milk to block biotin-binding sites.

- Control experiments : Use a biotin-free PEG-oxyamine compound to distinguish specific vs. nonspecific signals.

- Quantitative analysis : Compare fluorescence intensity (e.g., confocal microscopy) between treated and untreated samples. Data discrepancies may arise from endogenous biotinylation; validate via Western blot with streptavidin-HRP .

Q. How can researchers address solubility limitations of this compound in complex biological buffers?

- Answer :

- Solvent compatibility : Test co-solvents like ethanol (≤10%) or Tween-20 (0.01–0.1%) to enhance solubility without denaturing proteins.

- Dynamic light scattering (DLS) : Monitor aggregate formation in PBS or cell culture media. If aggregation occurs, reduce compound concentration or shorten reaction time.

- Alternative PEG lengths : Compare with PEG7 or PEG24 derivatives (if available) to balance solubility and steric effects .

Q. What analytical approaches resolve discrepancies in reported molecular weights of this compound across studies?

- Answer :

- Source verification : Confirm whether the compound includes a hydrochloride counterion (adds ~36 Da) or exists as a free base.

- MS calibration : Use a high-resolution instrument (e.g., Q-TOF) with external calibrants (e.g., sodium trifluoroacetate clusters).

- Batch variability : Collaborate with suppliers to obtain lot-specific analytical certificates (e.g., NMR, HPLC traces) .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental conditions for this compound in publications to ensure reproducibility?

- Answer :

- Detailed synthesis/procurement : Specify vendor, catalog number, batch ID, and purity.

- Reaction parameters : Report pH, temperature, molar ratios, and incubation times.

- Validation data : Include raw NMR, MS, and HPLC traces in supplementary materials. Reference protocols from Analytical and Bioanalytical Chemistry for standardization .

Q. What statistical methods are appropriate for analyzing dose-response data in Biotin-PEG11-oxyamine-based drug delivery studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.